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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834

An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbonitrile

Introduction

4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant
interest within the fields of medicinal chemistry and materials science. Its structure, which
incorporates the versatile 4-hydroxyquinoline core with a reactive nitrile group, establishes it as
a valuable precursor and key intermediate in the synthesis of more complex, pharmacologically
active molecules.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing
in numerous natural and synthetic compounds with a wide array of biological activities,
including antibacterial, anti-inflammatory, and anticancer properties.[2] This guide provides a
comprehensive overview of the molecular structure, physicochemical properties, spectroscopic
profile, and synthetic methodologies related to 4-Hydroxyquinoline-3-carbonitrile, tailored for
researchers and professionals in drug development.

Molecular Structure and Formula

The fundamental characteristics of 4-Hydroxyquinoline-3-carbonitrile are defined by its
chemical formula and unique structural arrangement.

e Chemical Formula: C10HsN20[3]

e Molecular Weight: 170.17 g/mol [3][4]
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e CAS Number: 2305-70-6[3]
e |[UPAC Name: 4-hydroxyquinoline-3-carbonitrile
e SMILES: N#CC1=C(0)C2=CC=CC=C2N=C1[3]

The structure features a bicyclic system composed of a benzene ring fused to a pyridine ring,
characteristic of the quinoline framework. A hydroxyl (-OH) group is substituted at the C4
position and a nitrile (-C=N) group at the C3 position. Like many 4-hydroxyquinolines, this
compound can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-
carbonitrile.[5][6] This equilibrium can be influenced by factors such as the solvent and physical
state (solid vs. solution).

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its application in synthesis and
drug design. The following table summarizes key experimental and computed data for 4-
Hydroxyquinoline-3-carbonitrile.

Property Value Source | Type
Molecular Formula C10HeN20
Molecular Weight 170.17 g/mol
CAS Number 2305-70-6
Topological Polar Surface Area
56.91 A2 Computed[4]

(TPSA)
LogP (Octanol-Water Partition

o 1.812 Computed[4]
Coefficient)
Hydrogen Bond Donors 1 Computed[4]
Hydrogen Bond Acceptors 3 Computed[4]
Rotatable Bonds 0 Computed[4]

Spectroscopic Profile
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Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
Hydroxyquinoline-3-carbonitrile. Below are the expected spectral characteristics based on
its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (enol form) / N-H

3500 - 3200 Strong, Broad

stretch (keto form)
~2225 Medium, Sharp C=N stretch (nitrile)
1680 - 1640 Strong C=0 stretch (keto form)

) C=C and C=N aromatic ring

1620 - 1450 Medium-Strong

stretches
1260 - 1180 Medium C-O stretch (enol form)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Spectra are
typically recorded in a solvent like DMSO-ds.

IH NMR (Proton NMR)

Chemical Shift (6, ppm) Multiplicity Assighment

~12.0 - 11.0 Singlet (broad) -OH (enol) or -NH (keto)

Aromatic protons (H5, H6, H7,

~8.2-7.5 Multiplet
H8)

| ~8.8 | Singlet | H2 proton |

13C NMR (Carbon NMR)
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Chemical Shift (6, ppm) Assignment
~175 C4 (keto form C=0)
~160 C4 (enol form C-OH)
~145 - 120 Aromatic carbons
~115 C=N (nitrile carbon)

| ~100 | C3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments.
o Expected Molecular lon ([M+H]*): m/z = 171.0558

e Fragmentation: Common fragmentation patterns would involve the loss of CO, HCN, or other
small neutral molecules from the parent ion, helping to confirm the quinoline core structure.

Experimental Protocols
Synthesis via Gould-Jacobs Reaction

A common and versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-
Jacobs reaction.[7][8] This involves the condensation of an aniline with an
ethoxymethylenemalonate derivative, followed by thermal cyclization.

Materials:

2-Aminobenzonitrile (or a suitable aniline precursor)

Diethyl (ethoxymethylene)malonate (EMME)

High-boiling point solvent (e.g., Diphenyl ether)

Hexane
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o Ethanol

Procedure:

o Condensation: A mixture of 2-aminobenzonitrile (1.0 eq) and diethyl
(ethoxymethylene)malonate (1.0 eq) is heated at approximately 120-130 °C for 1-2 hours.
The reaction is monitored by TLC until the starting aniline is consumed.

e Cyclization: The intermediate product is added to a high-boiling point solvent like diphenyl
ether and heated to around 250 °C for 30-60 minutes. This high temperature induces a
cyclization reaction to form the quinoline ring system.[7]

« |solation: The reaction mixture is cooled to room temperature, and a non-polar solvent such
as n-hexane is added to precipitate the crude product.

 Purification: The precipitated solid is collected by filtration, washed with hexane, and then
recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified ethyl 4-
hydroxyquinoline-3-carboxylate.

 Nitrile Formation: The resulting ester can be converted to the target nitrile through
established chemical transformations, such as conversion to the primary amide followed by
dehydration.

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

Protocol for Spectroscopic Analysis

Instrumentation:

e High-resolution NMR Spectrometer (e.g., 400 MHz)
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o Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory

e Mass Spectrometer with Electrospray lonization (ESI-MS)
A. NMR Sample Preparation:
e Weigh approximately 5-10 mg of the purified compound.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
clean vial.

o Transfer the solution to a 5 mm NMR tube.

e Acquire 1H, 13C, and other relevant NMR spectra according to standard instrument
parameters.

B. FTIR-ATR Analysis:

e Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry
completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid sample directly onto the crystal.

o Apply pressure with the anvil to ensure good contact.

e Acquire the spectrum, typically over a range of 4000-400 cm~1 with a resolution of 4 cm~1.[9]
C. ESI-MS Analysis:

o Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

« Introduce the sample into the mass spectrometer via direct infusion or through a Liquid
Chromatography (LC) system.
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e Acquire the mass spectrum in both positive and negative ion modes over a relevant mass
range (e.g., m/z 50-500).[9]

Applications in Research and Drug Development

While direct pharmacological data on 4-Hydroxyquinoline-3-carbonitrile is limited, its
significance is well-established as a versatile chemical building block.[1] The 4-
hydroxyquinoline scaffold is a key component in compounds with known biological activities.

» Anticancer Research: Derivatives of quinoline-3-carbonitrile have been synthesized and
investigated for their potential anticancer activity against various human cancer cell lines.[1]
The structural motif is explored for its ability to interact with biological targets involved in cell
proliferation.

o Neuroprotection: The parent 4-hydroxyquinoline structure is found in kynurenic acid, an
endogenous metabolite with recognized neuroprotective properties.[1][10] This makes
derivatives of this scaffold attractive for research in neurodegenerative diseases.

o Antibacterial Agents: The 4-quinolone core is famously the basis for the quinolone class of
antibiotics.[10] The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid, a
key functional group in many quinolone-based drugs, allowing for further modifications to
generate libraries of potential antibacterial agents.[1]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Profile_of_4_Hydroxyquinoline_2_acetonitrile_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/de/product/b1351834
https://www.benchchem.com/de/product/b1351834
https://www.benchchem.com/de/product/b1351834
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://www.benchchem.com/de/product/b1351834
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Hydroxyquinoline-
3-carbonitrile

Chemical Modifications

(Hydrolysis of Nitrile) (Ring SubstitutiorD (N-Alkylation)

Key Intermediates

G-Hydroxyquinoline) [Substituted Quinoline)

3-carboxylic Acid Derivatives

Antibacterial Agents Anticancer Agents Neuroprotective Agents

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3539349
https://pubchem.ncbi.nlm.nih.gov/compound/3539349
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0033-1334964.pdf
https://pubs.acs.org/doi/10.1021/ja01211a020
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_4_Hydroxyquinoline_2_acetonitrile_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://www.benchchem.com/product/b1351834#4-hydroxyquinoline-3-carbonitrile-molecular-structure-and-formula
https://www.benchchem.com/product/b1351834#4-hydroxyquinoline-3-carbonitrile-molecular-structure-and-formula
https://www.benchchem.com/product/b1351834#4-hydroxyquinoline-3-carbonitrile-molecular-structure-and-formula
https://www.benchchem.com/product/b1351834#4-hydroxyquinoline-3-carbonitrile-molecular-structure-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1351834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

